molecular formula C11H9N3O B12987448 3-Methylbenzo[4,5]imidazo[1,2-a]pyrimidin-4(10H)-one

3-Methylbenzo[4,5]imidazo[1,2-a]pyrimidin-4(10H)-one

Cat. No.: B12987448
M. Wt: 199.21 g/mol
InChI Key: GREDNVPLAUPRIW-UHFFFAOYSA-N
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Description

3-Methylbenzo[4,5]imidazo[1,2-a]pyrimidin-4(10H)-one is a nitrogen-containing heterocyclic compound. These types of compounds are significant in various biological systems and are often found in enzymes, proteins, and DNA . The structure of this compound includes a fused ring system that combines imidazole and pyrimidine rings, making it a unique and versatile molecule.

Chemical Reactions Analysis

3-Methylbenzo[4,5]imidazo[1,2-a]pyrimidin-4(10H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3-Methylbenzo[4,5]imidazo[1,2-a]pyrimidin-4(10H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methylbenzo[4,5]imidazo[1,2-a]pyrimidin-4(10H)-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and DNA. The compound can inhibit or activate these targets, leading to various biological effects. For example, in cancer research, it has been shown to induce apoptosis in cancer cells by affecting mitochondrial membrane potential and activating caspase pathways .

Comparison with Similar Compounds

3-Methylbenzo[4,5]imidazo[1,2-a]pyrimidin-4(10H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

3-methyl-10H-pyrimido[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C11H9N3O/c1-7-6-12-11-13-8-4-2-3-5-9(8)14(11)10(7)15/h2-6H,1H3,(H,12,13)

InChI Key

GREDNVPLAUPRIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2NC3=CC=CC=C3N2C1=O

Origin of Product

United States

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